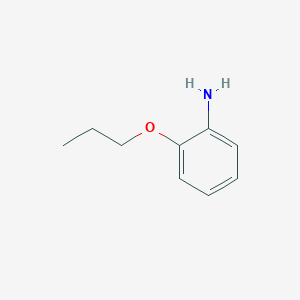
2-Propoxyaniline
Übersicht
Beschreibung
2-Propoxyaniline, also known as O-Propylaniline, is an aniline derivative with the chemical formula C9H13NO . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an amine (NH2) group and a propoxy (CH2CH2CH2O) group attached to it .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Photoreactive Derivatives in Biological Studies
2-Propoxyaniline and its derivatives, specifically 5-Nitro-2-propoxyaniline, have been used in the synthesis of photoreactive compounds. These compounds are employed in biological studies to understand the structure and activity relationships in sweet receptors. Photoreactive this compound derivatives are crucial for exploring interactions between small bioactive compounds and molecular receptors through photoaffinity labeling. This approach is significant for revealing the intricate mechanisms of molecular interactions in biological systems (Murai, Yoshida, Wang, Masuda, Hashidoko, Monde, Hatanaka, Hashimoto, 2015).
Drug Solubilization in Pharmaceutical Research
In pharmaceutical research, understanding the solubility of drugs is vital, especially for those with poor water solubility. Studies have focused on using solubilizers like propylene glycol to enhance the bioavailability of these drugs. Research using the Caco-2 system, which models human intestinal absorption, has shown that solubilizers can be used to predict human absorption of poorly water-soluble drugs. This research is crucial in the development of new drug formulations, ensuring effective delivery and absorption in the human body (Takahashi, Kondo, Yasuda, Watanabe, Kobayashi, Yokohama, 2002).
Exploration of Neuroprotective Properties
Propofol, a derivative of this compound, has been extensively studied for its neuroprotective properties. It demonstrates potential in reducing cerebral blood flow and intracranial pressure, acting as an antioxidant and exhibiting anti-inflammatory properties. These attributes make it a candidate for protecting the brain from ischemic injury, which is highly relevant in medical procedures like coronary bypass surgery. Understanding propofol's mechanisms can lead to the development of effective treatments for brain tissue protection (Kotani, Shimazawa, Yoshimura, Iwama, Hara, 2008).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Propoxyaniline are not mentioned in the available resources, its derivatives have been used in the study of the chemoreception mechanism of the sweet taste receptor . This suggests potential future research in understanding the interactions of such compounds with biological receptors.
Wirkmechanismus
Target of Action
It’s structurally similar compound, 5-nitro-2-propoxyaniline, is known to interact with the sweet taste receptor (t1r2–t1r3) . The sweet taste receptor is a heterodimeric G protein-coupled receptor that recognizes a wide variety of sweet compounds .
Mode of Action
Studies on 5-nitro-2-propoxyaniline suggest that it may interact with the sweet taste receptor in a similar manner . The compound likely binds to the receptor, triggering a conformational change that leads to signal transduction and the perception of sweetness .
Biochemical Pathways
Given its potential interaction with the sweet taste receptor, it may influence the signaling pathways associated with taste perception
Pharmacokinetics
Given its structural similarity to 5-nitro-2-propoxyaniline, it’s possible that it shares similar pharmacokinetic properties
Result of Action
If it acts similarly to 5-nitro-2-propoxyaniline, it may induce a sweet taste sensation by activating the sweet taste receptor
Action Environment
The action, efficacy, and stability of 2-Propoxyaniline may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to interact with its target . .
Biochemische Analyse
Biochemical Properties
2-Propoxyaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further participate in various biochemical pathways .
Additionally, this compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes. This interaction facilitates the conjugation of this compound with glutathione, enhancing its solubility and promoting its excretion from the body .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound induces the expression of genes associated with antioxidant defense mechanisms, such as superoxide dismutase and catalase .
In neuronal cells, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes. It has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, which can impact neuronal signaling and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to the formation of a reactive intermediate that undergoes further oxidation. This process results in the generation of hydroxylated metabolites, which can participate in subsequent biochemical reactions .
Furthermore, this compound acts as an inhibitor of monoamine oxidase by binding to its active site and preventing the degradation of neurotransmitters. This inhibition is reversible and depends on the concentration of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
In in vivo studies, the temporal effects of this compound have been evaluated in animal models. The compound has been shown to maintain its biochemical activity over extended periods, with no significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing adverse reactions. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity .
Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These effects include alterations in gene expression, enzyme activity, and cellular metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidative metabolism. The compound undergoes hydroxylation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions with glutathione, leading to their excretion from the body .
Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. This modulation can impact the levels of various metabolites and alter the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of this compound within tissues is influenced by its solubility and binding affinity to cellular components. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. The compound has been observed to localize to the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
In the endoplasmic reticulum, this compound interacts with cytochrome P450 enzymes, facilitating its oxidative metabolism. In mitochondria, the compound can influence cellular respiration and energy production by modulating the activity of key metabolic enzymes .
Eigenschaften
IUPAC Name |
2-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYMKMFXNCXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366584 | |
| Record name | 2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4469-78-7 | |
| Record name | 2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4469-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods are being employed to unravel the interaction between 2-propoxyaniline derivatives and the sweet taste receptor?
A2: Photoaffinity labeling is emerging as a powerful tool to elucidate the interaction between this compound derivatives and the sweet taste receptor. [] This technique involves synthesizing photoreactive derivatives of this compound. [] Upon exposure to UV light, these derivatives form covalent bonds with the receptor, allowing researchers to isolate and study the binding site in detail. This approach provides valuable insights into the molecular mechanisms underlying sweet taste perception and can guide the development of novel artificial sweeteners with improved properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



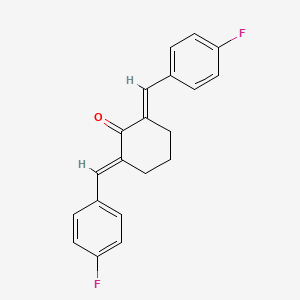
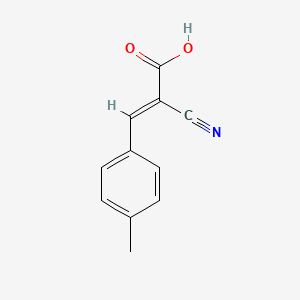

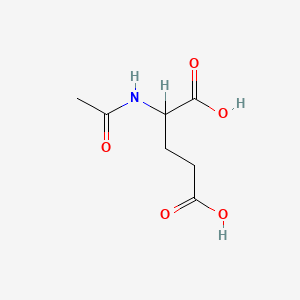

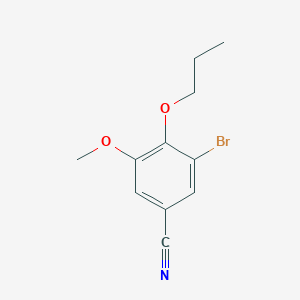
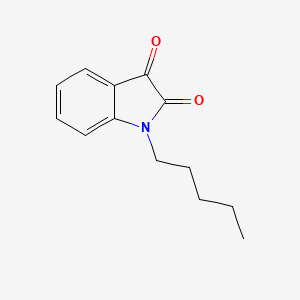

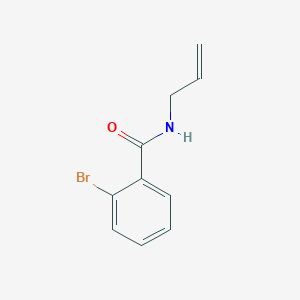
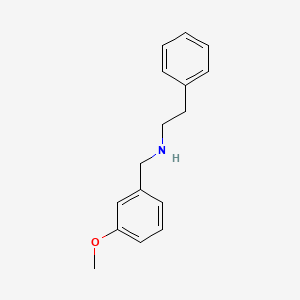
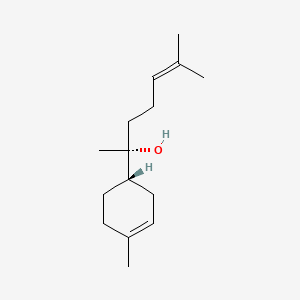
amine](/img/structure/B1270993.png)